molecular formula C22H28N4O4S B2583816 N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide CAS No. 866132-71-0

N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide

Cat. No. B2583816
CAS RN: 866132-71-0
M. Wt: 444.55
InChI Key: FRGZXGIPTISFLY-FCDQGJHFSA-N
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Description

N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Nonproteinogenic Amino Acids : N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives were synthesized from serine, threonine, and phenylserine derivatives. These novel non-natural amino acids incorporate both an N-ethyl and an α,β-dehydro moiety, demonstrating the chemical versatility and potential for creating unique compounds (Monteiro et al., 2010).

Catalysis and Chemical Reactions

  • Catalysis in Enantioselective Reactions : Chiral P,N-hybrid aryl phosphites were used in enantioselective allylic alkylation, sulfonylation, and hydrosilylation reactions. These compounds demonstrated significant enantioselectivity in reactions involving allyl compounds, suggesting potential applications in stereoselective synthesis (Gavrilov et al., 2002).

Radiosensitization and Cytotoxicity

  • Evaluation as Radiosensitizers and Cytotoxins : Compounds with strong tertiary amine bases or oxiranes, including those with N-allyl amide structures, were evaluated as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. This indicates potential applications in cancer therapy (Threadgill et al., 1991).

Peptide and Protein Modification

  • Modification of Peptides and Proteins : Dansyl derivatives were synthesized for coupling to histidine, tyrosine, and lysine in peptides and proteins. The methodology used in these syntheses might be adaptable for compounds like N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide, offering avenues for targeted modifications in biomolecules (Buchta & Fridkin, 1985).

Nucleotide Synthesis

  • Aglycone Protection in Oligodeoxyribonucleotide Synthesis : The (2-dansylethoxy)carbonyl group was used for protection of amino functions in nucleosides, which could be applicable to the synthesis of oligonucleotides using compounds with similar structures (Wagner & Pfleiderer, 1997).

Dye and Pigment Applications

  • Azo Dye Properties : The study of azo dyes derived from certain arylamino and nitroaniline components, including their electronic spectra and coloristic properties, may provide insights into the potential use of similar compounds in dye and pigment applications (Penchev et al., 1992).

Organic Synthesis

  • Synthesis of α-Methylene-γ-Lactams and β-Amino Ketones : α-Amidoalkylphenyl sulfones, similar in structure to the given compound, were used in reactions with allylzinc reagents to synthesize α-methylene-γ-lactams and β-amino ketones, showcasing applications in complex organic synthesis (Petrini et al., 2002).

Pharmaceutical Applications

  • Synthesis of N-Aminosulfamide Peptide Mimics : N-Aminosulfamides, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, were synthesized. This indicates a route for creating peptidomimetics, potentially relevant for pharmaceutical applications (Turcotte et al., 2012).

Unprotected Amino Acids Alkylation

  • Palladium-Catalyzed Mono-N-Allylation of Unprotected Amino Acids : This reaction demonstrated a method to achieve mono-N-allylation of amino acids, a process that could be relevant for the modification of compounds with similar functional groups (Hikawa & Yokoyama, 2011).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonyl-prop-2-enylamino]ethyl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-6-11-25(31(29,30)22-9-7-21(8-10-22)26(27)28)13-12-24(5)19(4)23-20-15-17(2)14-18(3)16-20/h6-10,14-16H,1,11-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGZXGIPTISFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C)N(C)CCN(CC=C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide

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